2-Methoxy-2,6-dimethylheptane-3,5-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely produced in bulk through chemical synthesis processes that ensure high purity and yield, suitable for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2,6-dimethylheptane-3,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Methoxy-2,6-dimethylheptane-3,5-dione has several scientific research applications, including:
Chemistry: Used as a metal chelating agent in the preparation of metal diketonates for MOCVD.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in various industrial processes, particularly in the production of advanced materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-2,6-dimethylheptane-3,5-dione involves its ability to chelate metal ions. This chelation process allows it to form stable complexes with metals, which can be used in various applications, including catalysis and material synthesis. The molecular targets and pathways involved in its action are primarily related to its interaction with metal ions .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-3,5-heptanedione: Similar in structure but lacks the methoxy group.
Acetylacetone: A simpler diketone with similar chelating properties.
Hexafluoroacetylacetone: A fluorinated diketone with enhanced stability and reactivity.
Uniqueness
2-Methoxy-2,6-dimethylheptane-3,5-dione is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where its particular properties are advantageous .
Properties
Molecular Formula |
C10H18O3 |
---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-methoxy-2,6-dimethylheptane-3,5-dione |
InChI |
InChI=1S/C10H18O3/c1-7(2)8(11)6-9(12)10(3,4)13-5/h7H,6H2,1-5H3 |
InChI Key |
PNEYEYGQPDMHFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(=O)C(C)(C)OC |
Origin of Product |
United States |
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